1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Overview
Description
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential use in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Decarboxylative Couplings : 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives have been synthesized through palladium-catalyzed decarboxylative Suzuki and Heck couplings. This process is crucial for the synthesis of aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridines, which have applications in organic synthesis and pharmaceutical research (Suresh et al., 2013).
Theoretical and Experimental Investigations : The structure and vibrational spectra of related compounds, like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, have been extensively studied. These investigations aid in understanding the physical and chemical properties of such compounds, which is vital for their application in various scientific fields (Bahgat et al., 2009).
Three-Component Condensation : The synthesis of tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation approach shows the versatility of this compound in creating complex molecular structures (Lichitsky et al., 2010).
Pharmacological and Biological Research
Antibacterial Properties : Hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid, a derivative, have shown antibacterial properties, indicating potential applications in antibiotic drug discovery (Kostenko et al., 2015).
Anticancer Agent Synthesis : Organometallic complexes involving pyrazolo[3,4-b]pyridines, which are structurally related to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, have been synthesized as potential anticancer agents. This demonstrates the importance of such compounds in developing new therapeutic agents (Stepanenko et al., 2011).
Material Science and Crystal Engineering
Crystal Structure Analysis : Studies on the crystal structures of compounds like pyridine-2-(3'-mercaptopropanoic acid)-N-oxide, which are structurally similar, help in understanding the molecular interactions and can inform the design of new materials and drugs (Ramasubramanian et al., 2007).
Synthesis of Fused Pyridine-Carboxylic Acids : The Combes-type reaction of acyl pyruvates with amino heterocycles to produce fused pyridine-carboxylic acids showcases the synthetic versatility of these compounds in material science (Volochnyuk et al., 2010).
Future Directions
properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIJNUGJNMUEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221232 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid | |
CAS RN |
171919-37-2 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171919-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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